molecular formula C17H17ClN2O3S B1238990 methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate

methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate

Cat. No. B1238990
M. Wt: 364.8 g/mol
InChI Key: NTYFSSHHVSXJGP-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-[2-[(4-chlorophenyl)thio]ethoxy]phenyl]methylideneamino]carbamic acid methyl ester is an aromatic ether.

Scientific Research Applications

Synthesis and Characterization

  • The compound is synthesized and characterized for its potential as an antimicrobial agent. It's been found to exhibit antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains such as C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

Structural and Mechanistic Studies

  • Studies on the structure of reaction products of similar compounds with nitrogen-containing binucleophilic agents reveal the formation of various derivatives, demonstrating the compound's reactivity and potential for the creation of diverse molecular structures (Kosolapova et al., 2013).
  • The compound's behavior in hydrazination reactions has been studied, showing unexpected C–S bond cleavage, which led to the production of other compounds. This provides insights into its reactivity and potential applications in synthetic chemistry (Nordin et al., 2016).

Antimicrobial Properties

  • The compound has been utilized in the synthesis of formazans and Mannich bases, showing moderate antimicrobial activity against bacterial and fungal strains. This indicates its potential use in developing antimicrobial agents (Sah et al., 2014).

Pharmacological Evaluation and Drug Design

  • It is also involved in the synthesis and pharmacological evaluation of various compounds. Studies have shown potential antibacterial activities and moderate enzyme inhibition, suggesting its usefulness in drug design and pharmacology (Siddiqui et al., 2014).

properties

Product Name

methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

methyl N-[(E)-[3-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylideneamino]carbamate

InChI

InChI=1S/C17H17ClN2O3S/c1-22-17(21)20-19-12-13-3-2-4-15(11-13)23-9-10-24-16-7-5-14(18)6-8-16/h2-8,11-12H,9-10H2,1H3,(H,20,21)/b19-12+

InChI Key

NTYFSSHHVSXJGP-XDHOZWIPSA-N

Isomeric SMILES

COC(=O)N/N=C/C1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl

SMILES

COC(=O)NN=CC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)NN=CC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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